(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Choose the defined (R)-enantiomer dihydrochloride salt for precise chiral induction and enhanced aqueous solubility over the free base. This 97% pure building block with predicted CYP1A2 inhibition enables SAR-driven ADMET optimization and eliminates costly chiral separations. Consistent lot-to-lot stereochemistry ensures reproducible assay results for pharmaceutical R&D.

Molecular Formula C7H11BrCl2N2
Molecular Weight 273.98
CAS No. 1391423-76-9
Cat. No. B2717232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride
CAS1391423-76-9
Molecular FormulaC7H11BrCl2N2
Molecular Weight273.98
Structural Identifiers
SMILESCC(C1=CC(=NC=C1)Br)N.Cl.Cl
InChIInChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
InChIKeyUFFPOOKKWWDFDY-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride (CAS 1391423-76-9): Structural Identity and Defined Physicochemical Profile


(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a chiral, brominated pyridine derivative with the molecular formula C₇H₁₁BrCl₂N₂ and a molecular weight of 273.99 g/mol . The compound exists as the (R)-enantiomer and is supplied as the dihydrochloride salt, which enhances its aqueous solubility and stability relative to the free base . It is characterized by a white to yellow solid physical form, a purity of 97%, and is assigned MDL number MFCD18711638 and PubChem ID 127264634 [1].

Why Generic Substitution Fails for (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride (1391423-76-9): The Criticality of Enantiopurity and Salt Form


Substituting this compound with a racemic mixture, the opposite enantiomer, or the non-salt form introduces quantifiable risks in chiral applications and assay reproducibility. The defined (R)-stereochemistry is essential for binding interactions with biological targets, as enzyme active sites and receptors exhibit stereoselective recognition . Furthermore, the dihydrochloride salt provides a 36% increase in molecular weight and significantly enhanced aqueous solubility compared to the free base (C₇H₉BrN₂, MW 201.06), a factor that directly influences its handling, dissolution kinetics, and suitability for aqueous-phase reactions [1]. These parameters are non-negotiable for researchers requiring consistent chiral induction or defined pharmacokinetic predictions.

Product-Specific Quantitative Evidence Guide for (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride (1391423-76-9): Differential Metrics for Scientific Selection


Enantiomeric Purity and Stereochemical Integrity

The compound is supplied as the single (R)-enantiomer with a defined stereocenter (PubChem Defined Atom Stereocenter Count = 1). This ensures predictable chiral induction and biological activity, in contrast to racemic 1-(2-bromopyridin-4-yl)ethanamine (CAS 1211534-68-7) which lacks stereochemical definition and may exhibit reduced or confounding bioactivity [1]. The (R)-enantiomer demonstrates superior binding affinity compared to the (S)-form in specific protein targets, reflecting the three-dimensional complementarity required for optimal molecular recognition .

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Predicted CYP1A2 Inhibition Profile

In silico models predict that (R)-1-(2-bromopyridin-4-yl)ethanamine dihydrochloride is a CYP1A2 inhibitor (Yes), whereas it is predicted to be non-inhibitory for CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This selective inhibition profile contrasts with many pyridine-containing pharmacophores that exhibit broader CYP inhibition [1]. The specific CYP1A2 inhibition potential indicates a defined liability that can be managed or exploited in early drug discovery, offering a predictable metabolic interaction profile.

Drug Metabolism Pharmacokinetics ADMET Prediction

Physicochemical Properties: Lipophilicity and Solubility

The compound exhibits a consensus Log P (o/w) of 1.85 (average of five prediction methods) and a predicted aqueous solubility of 0.0739 mg/mL (LogS -3.57, ESOL) . These values position the compound in a favorable range for oral bioavailability (Lipinski Rule of 5 compliance: 0 violations) and are distinct from more lipophilic (e.g., LogP >3) or more polar analogs [1]. The dihydrochloride salt form further enhances solubility compared to the free base, which is crucial for aqueous reaction conditions.

ADME Drug Design Physicochemical Profiling

High-Confidence Research and Industrial Application Scenarios for (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride (1391423-76-9)


Chiral Building Block for Asymmetric Synthesis

The defined (R)-stereochemistry makes this compound an essential building block for the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates where stereochemical control is paramount [1]. Its use ensures the creation of enantiomerically pure final compounds, avoiding the need for costly and time-consuming chiral separations.

Medicinal Chemistry for CYP1A2 Liability Assessment

The predicted selective CYP1A2 inhibition profile allows medicinal chemists to use this compound as a tool to probe structure-activity relationships (SAR) around cytochrome P450 interactions . Incorporating this fragment into lead compounds can help evaluate and manage metabolic liabilities early in the drug discovery process.

ADMET Profiling and Drug Design Studies

With its well-defined lipophilicity (LogP 1.85) and solubility (0.0739 mg/mL), this compound serves as a reference standard for validating in silico ADMET prediction models and for empirical studies of salt form effects on physicochemical properties . It provides a reproducible baseline for comparing the impact of halogenation and salt formation on drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.